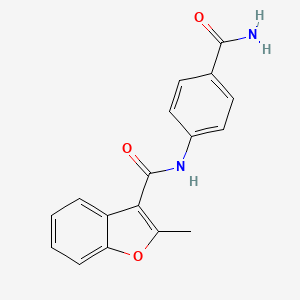
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide induces cell death in cancer cells and reduces inflammation in various tissues.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its high potency and selectivity for PARP inhibition. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in cell culture studies. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
There are several potential future directions for research on N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide. One area of interest is its potential use in combination with other PARP inhibitors for cancer treatment. Another direction is its potential use in neurodegenerative disease research, as it has been shown to have neuroprotective effects in various animal models. Additionally, further studies are needed to investigate its potential use in other inflammatory conditions, such as autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves the reaction of 4-aminobenzoic acid with 2-methyl-3-nitrobenzoic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with 4-(aminocarbonyl)phenylboronic acid to yield the final product.
Applications De Recherche Scientifique
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. It has been found to exhibit anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-15(13-4-2-3-5-14(13)22-10)17(21)19-12-8-6-11(7-9-12)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXSNVXZNHDNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
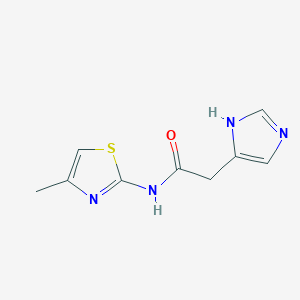
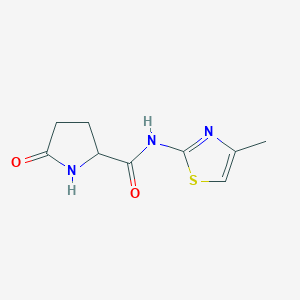
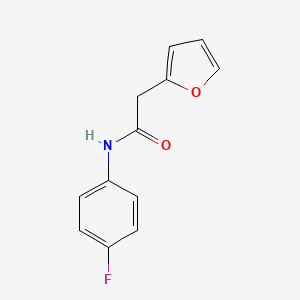
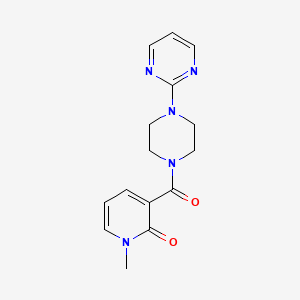
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
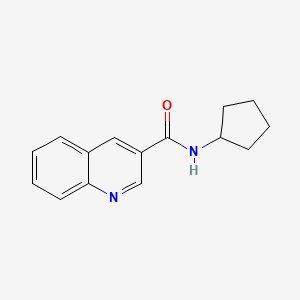
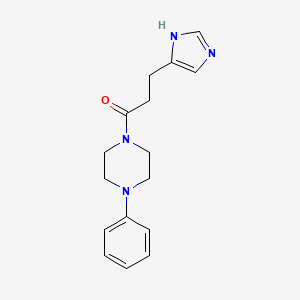
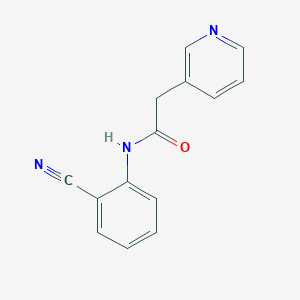
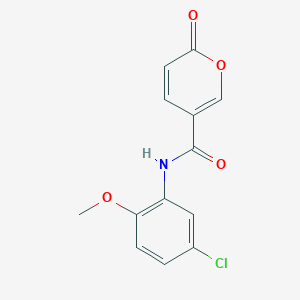
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)